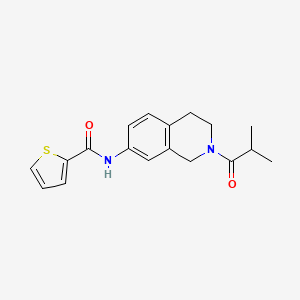![molecular formula C13H18O3S B2894715 1-[(4-Tert-butylphenyl)sulfonyl]propan-2-one CAS No. 1018301-96-6](/img/structure/B2894715.png)
1-[(4-Tert-butylphenyl)sulfonyl]propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-[(4-Tert-butylphenyl)sulfonyl]propan-2-one” is a chemical compound with the molecular formula C13H18O3S . It is also known as 4-tert-Butylphenylacetone . This compound is an intermediate of the fungicide fenpropioline .
Molecular Structure Analysis
The molecular structure of “1-[(4-Tert-butylphenyl)sulfonyl]propan-2-one” consists of 13 carbon atoms, 18 hydrogen atoms, 3 oxygen atoms, and 1 sulfur atom . The average mass is 190.281 Da and the monoisotopic mass is 190.135757 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-[(4-Tert-butylphenyl)sulfonyl]propan-2-one” include a boiling point of 394.5±42.0 °C (Predicted) and a density of 1.115±0.06 g/cm3 (Predicted) .Aplicaciones Científicas De Investigación
Synthetic Applications
1-[(4-Tert-butylphenyl)sulfonyl]propan-2-one and its derivatives serve as important intermediates in organic synthesis, offering a pathway to various complex molecules. For example, they are used in the synthesis of substituted tetrahydrofurans via regioselective dehydrative polyol cyclization cascades, highlighting their role in constructing oxygen-containing heterocycles with potential applications in pharmaceuticals and agrochemicals (Dounay et al., 2002). Moreover, these compounds play a crucial role in the discovery of novel fluorinating agents, such as 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride, which shows high thermal stability and resistance to hydrolysis, making it a valuable tool in drug discovery and material science (Umemoto et al., 2010).
Antimicrobial Activity
Research into the antimicrobial properties of 1-[(4-Tert-butylphenyl)sulfonyl]propan-2-one derivatives has led to the synthesis of novel compounds with significant activity against various pathogens. For instance, new N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives have been synthesized and shown to exhibit a range of antimicrobial and antifungal activities, presenting a promising avenue for the development of new antimicrobial agents (Fadda et al., 2016).
Antioxidant and Anti-inflammatory Applications
The modification of 1-[(4-Tert-butylphenyl)sulfonyl]propan-2-one derivatives to include sulfur-containing phenolic compounds has been explored for their antioxidant and anti-inflammatory activities. These studies have demonstrated that certain derivatives can effectively inhibit reactive oxygen species and exhibit significant anti-inflammatory effects in vivo, suggesting potential applications in treating oxidative stress-related diseases (Zenkov et al., 2007).
Catalysis and Material Science
In material science and catalysis, derivatives of 1-[(4-Tert-butylphenyl)sulfonyl]propan-2-one have been utilized to create novel catalysts and materials with unique properties. For example, phenyl-amino sulfonic solid acid-MCM-41 complexes have been developed as highly active and selective catalysts for the solvent-free tert-butylation of phenol, demonstrating the potential of these compounds in catalytic applications (Adam & Kueh, 2014).
Mecanismo De Acción
Target of Action
Similar compounds have been known to target various enzymes and receptors in the body .
Mode of Action
The mode of action of “1-[(4-Tert-butylphenyl)sulfonyl]propan-2-one” involves electrophilic aromatic substitution . This is a common reaction in organic chemistry where an atom that is attached to an aromatic system (usually hydrogen) is replaced by an electrophile .
Biochemical Pathways
The compound likely affects the biochemical pathways involving aromatic compounds. The electrophilic aromatic substitution reaction is a key step in these pathways . The exact downstream effects would depend on the specific targets and the biological context.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of “1-[(4-Tert-butylphenyl)sulfonyl]propan-2-one”. For instance, the compound is insoluble in water but soluble in ketones and benzene solvents . This could affect its distribution and availability in different tissues.
Propiedades
IUPAC Name |
1-(4-tert-butylphenyl)sulfonylpropan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3S/c1-10(14)9-17(15,16)12-7-5-11(6-8-12)13(2,3)4/h5-8H,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEHMTJMOIAQEIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CS(=O)(=O)C1=CC=C(C=C1)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Tert-butylphenyl)sulfonyl]propan-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

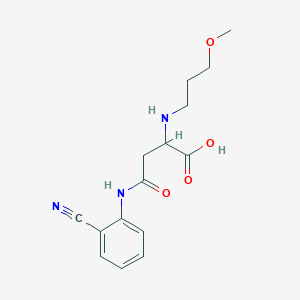
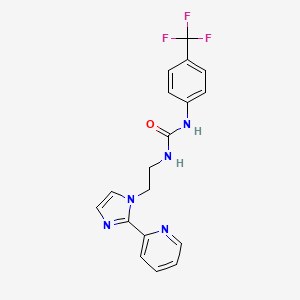
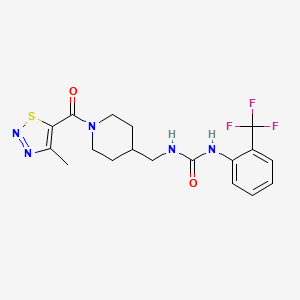

![N-([2,3'-bipyridin]-3-ylmethyl)-3-(4-(methylsulfonyl)phenyl)propanamide](/img/structure/B2894638.png)
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2894640.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-methyl-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2894642.png)
![1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-fluorophenyl)methyl)piperazin-1-yl)ethanone](/img/structure/B2894643.png)
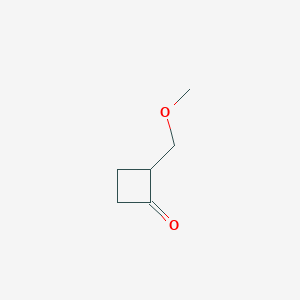
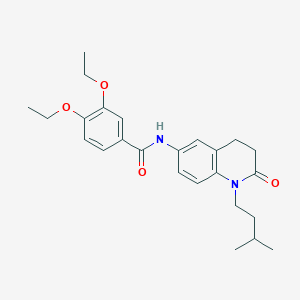
![2-[(3S,3As,6aS)-1,1-dioxo-3,3a,4,5,6,6a-hexahydro-2H-thieno[2,3-c]pyrrol-3-yl]acetic acid;hydrochloride](/img/structure/B2894652.png)

